4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-5-2-3-6-18(16)15-25-19-8-4-7-17-9-10-20(22-21(17)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGMOHCVOBPAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a quinoline derivative with a morpholine substituent.
Chemical Reactions Analysis
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Anticancer Activity
Research has indicated that compounds related to 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine exhibit significant anticancer properties. For instance, studies focusing on quinoline derivatives have shown their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast and prostate cancers. The structural features of morpholine and quinoline moieties are believed to enhance their interaction with biological targets involved in cancer progression .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes such as lipoxygenases (LOXs), which are implicated in inflammatory processes and cancer. Compounds with similar structures have demonstrated selective inhibition of 12-lipoxygenase, suggesting that this compound could be a promising lead for developing anti-inflammatory or anticancer agents .
Drug Resistance Reversal
Analogues of this compound have been explored for their ability to reverse drug resistance in cancer therapies. By enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel, these compounds may improve treatment efficacy against resistant cancer cell lines .
Cosmetic Formulations
Skin Care Applications
The compound's properties make it suitable for incorporation into cosmetic formulations. Studies have highlighted the importance of chemical stability and skin compatibility in developing effective topical products. The use of this compound in creams and lotions could provide antioxidant benefits and enhance skin hydration due to its potential bioactivity .
Formulation Development
In cosmetic science, the formulation process involves optimizing ingredient interactions to achieve desired sensory and moisturizing properties. The application of response surface methodology in formulating products containing this compound has been documented, showcasing its role in improving product stability and user experience .
Structural Insights and Synthesis
The synthesis of this compound involves complex organic reactions that allow for the introduction of various functional groups, enhancing its biological activity. The structure–activity relationship (SAR) studies have provided insights into how modifications can affect the compound's efficacy against specific biological targets. This knowledge is critical for medicinal chemists aiming to optimize the compound for therapeutic applications .
Mechanism of Action
The mechanism of action of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline ring and morpholine substituent play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Quinoline-Morpholine Derivatives with Varying Substituents
Key Observations :
Morpholine-Triazole-Quinoline Hybrids
Compounds such as 6b–6h () feature a triazole spacer between the quinoline and morpholine moieties. These hybrids demonstrate cytotoxicity against cancer cells, with IC₅₀ values ranging from 12–45 µM depending on substituents (e.g., bromine in 6d enhances potency) . In contrast, the target compound lacks a triazole linker, which may reduce metabolic instability associated with heterocyclic spacers.
Compounds with 2-Methylbenzyloxy Substituents
While 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid () shares the 2-methylbenzyloxy group, its benzoic acid core limits direct pharmacological comparison.
Biological Activity
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a synthetic compound belonging to the quinoline family, characterized by its morpholine and 2-methylbenzyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.39 g/mol. The compound's structure features a quinoline core, a morpholine ring, and a methylene-linked benzyl ether group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It can bind to receptors that regulate cellular signaling pathways, potentially altering their activity.
- DNA Interaction: There is evidence suggesting that it may interact with DNA, disrupting replication and transcription processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. A notable study demonstrated its efficacy in inhibiting the growth of resistant cancer cells:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 1.1 | Apoptosis induction |
| M14/LCC6MDR1 (resistant) | 5.0 | Overcoming P-glycoprotein-mediated resistance |
These results suggest that the compound can effectively target cancer cells that are typically resistant to standard therapies .
Antimicrobial Activity
In addition to its anticancer effects, this compound shows promising antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
These findings highlight its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study: A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited survivin expression in cancer cells, leading to increased apoptosis rates . The study highlighted the importance of structural modifications in enhancing efficacy against resistant cell lines.
- Antimicrobial Research: In a comparative analysis, the compound was tested alongside other quinoline derivatives for antimicrobial activity. It showed superior inhibition against several bacterial strains compared to traditional antibiotics .
- Mechanistic Insights: Another research article discussed the interaction of similar quinoline derivatives with cellular enzymes involved in drug metabolism, suggesting a potential for developing resistance-modulating agents .
Q & A
Q. What are the recommended synthetic routes for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution at the quinoline oxygen, followed by coupling with morpholine. Key factors include solvent polarity (polar aprotic solvents like DMF enhance reactivity) and temperature control (60–80°C for optimal substitution rates). Purification via crystallization or column chromatography is critical to isolate the product in high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while X-ray crystallography resolves stereochemical details. For example, crystal structure analysis of analogous quinoline-morpholine derivatives reveals bond angles and intermolecular interactions, such as hydrogen bonding with morpholine nitrogen .
Q. What initial bioactivity screening assays are appropriate for this compound?
Antimicrobial activity can be assessed via broth microdilution (MIC determination against Gram-positive/negative bacteria). Anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated from dose-response curves .
Q. How can solubility and stability be optimized for in vitro studies?
Solubility is enhanced using DMSO or cyclodextrin complexes. Stability studies in buffered solutions (pH 7.4) under controlled temperatures (25–37°C) identify degradation pathways, such as hydrolysis of the benzyloxy group under acidic conditions .
Advanced Research Questions
Q. How can computational modeling predict target interactions and guide derivative design?
Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like DNA gyrase or topoisomerase IV. Density Functional Theory (DFT) calculations optimize substituent effects on electron density, correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activities across studies?
Meta-analysis of structure-activity relationships (SAR) identifies confounding variables, such as assay conditions (e.g., serum protein interference) or substituent positioning. For instance, 2-methylbenzyl groups may enhance membrane permeability compared to bulkier analogs .
Q. How do reaction conditions influence regioselectivity in quinoline functionalization?
Competitive pathways (e.g., C-8 vs. C-6 substitution) are controlled by steric and electronic factors. Polar solvents favor nucleophilic attack at the less hindered C-8 position, while Lewis acids (e.g., AlCl₃) direct electrophilic substitution to C-6 .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
CRISPR-Cas9 knockout models confirm target engagement (e.g., apoptosis induction via Bcl-2 inhibition). Pharmacokinetic studies using LC-MS/MS quantify metabolite formation, while fluorescence microscopy tracks cellular uptake in real-time .
Q. How can synthetic scalability be achieved without compromising purity?
Flow chemistry reduces side reactions by maintaining precise temperature/residence time. Process Analytical Technology (PAT) monitors intermediates via inline FTIR, ensuring consistent quality during scale-up .
Q. What advanced analytical techniques resolve degradation products under stress conditions?
High-Resolution Mass Spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) identify oxidation byproducts (e.g., quinoline N-oxide). Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
